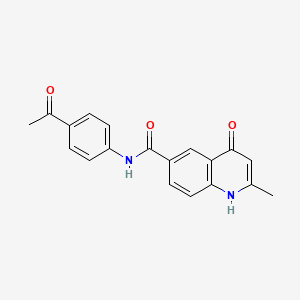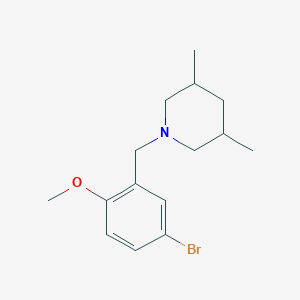
6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline (DMTQ) is a synthetic compound with potential applications in scientific research. DMTQ belongs to the class of isoquinoline alkaloids and has a unique chemical structure that makes it an interesting target for researchers.
作用機序
The exact mechanism of action of 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor. This means that it can bind to the receptor and activate it, but not to the same extent as a full agonist. This compound may also modulate the activity of other neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect a variety of biochemical and physiological processes in the body. It has been shown to increase locomotor activity in mice, suggesting a stimulant effect. This compound has also been shown to increase the release of dopamine in the brain, which could lead to increased feelings of reward and pleasure.
実験室実験の利点と制限
One advantage of using 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is that it has a high affinity for the dopamine D2 receptor, which makes it a useful tool for studying dopamine signaling pathways. However, one limitation is that this compound is a synthetic compound, which means that its effects may not be representative of those of naturally occurring compounds.
将来の方向性
There are several potential future directions for research on 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of this compound analogues that could have improved pharmacological properties. Another area of interest is the study of the long-term effects of this compound on the brain and behavior. Additionally, this compound could be studied in the context of various neurological and psychiatric disorders, such as Parkinson's disease and addiction.
In conclusion, this compound is a synthetic compound with potential applications in scientific research, particularly in the field of neuroscience. Its unique chemical structure and high affinity for the dopamine D2 receptor make it an interesting target for researchers. While there are limitations to its use in lab experiments, there are several potential future directions for research on this compound.
合成法
The synthesis of 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that requires advanced organic chemistry techniques. One of the most common synthesis methods involves the reaction of 3-methylcyclohexanone with 4-methoxyphenylacetonitrile to form an intermediate compound. This intermediate is then converted to this compound through a series of chemical reactions, including reduction and cyclization.
科学的研究の応用
6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has also been shown to have an inhibitory effect on the reuptake of dopamine, which could lead to increased dopamine levels in the brain.
特性
IUPAC Name |
6,7-dimethoxy-2-(3-methylcyclohexyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-13-5-4-6-16(9-13)19-8-7-14-10-17(20-2)18(21-3)11-15(14)12-19/h10-11,13,16H,4-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIOKZDDGDLJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5140734.png)
![N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5140740.png)
![3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B5140746.png)
![5-(methoxymethyl)-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-furamide](/img/structure/B5140748.png)
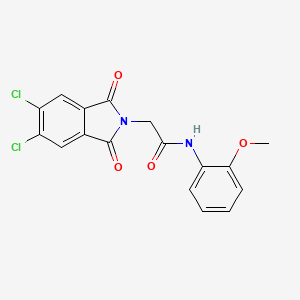
![ethyl 7-[3-(benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5140762.png)
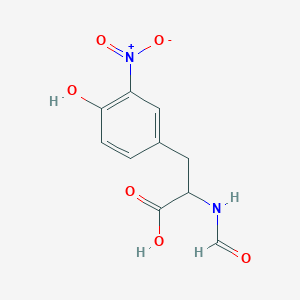
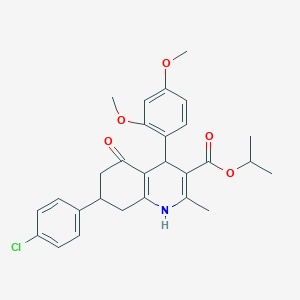
![N-[2-(2-ethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5140782.png)
